molecular formula C7H12ClN3O2S B2364394 2-amino-N-(pyridin-2-yl)ethane-1-sulfonamide hydrochloride CAS No. 1195650-13-5

2-amino-N-(pyridin-2-yl)ethane-1-sulfonamide hydrochloride

Cat. No.: B2364394
CAS No.: 1195650-13-5
M. Wt: 237.7
InChI Key: HDSVERFJVLXGJP-UHFFFAOYSA-N
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Description

2-amino-N-(pyridin-2-yl)ethane-1-sulfonamide hydrochloride is a chemical compound with the molecular formula C7H12ClN3O2S and a molecular weight of 237.7 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(pyridin-2-yl)ethane-1-sulfonamide hydrochloride typically involves the reaction of 2-aminopyridine with ethanesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(pyridin-2-yl)ethane-1-sulfonamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid or sulfonic ester.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, sulfonic esters, and various substituted derivatives of the original compound .

Scientific Research Applications

2-amino-N-(pyridin-2-yl)ethane-1-sulfonamide hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and antiviral activities.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-amino-N-(pyridin-2-yl)ethane-1-sulfonamide hydrochloride involves its interaction with specific molecular targets. The sulfonamide group can act as a competitive inhibitor of enzymes, such as dihydropteroate synthetase, which is involved in the synthesis of folic acid in bacteria . This inhibition disrupts the metabolic processes of the target organisms, leading to their growth inhibition or death .

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: Another sulfonamide compound with similar enzyme inhibition properties.

    Sulfapyridine: A sulfonamide used in the treatment of bacterial infections.

    2-aminopyridine: A precursor in the synthesis of 2-amino-N-(pyridin-2-yl)ethane-1-sulfonamide hydrochloride.

Uniqueness

This compound is unique due to its specific structure, which combines the properties of both pyridine and sulfonamide groups. This combination allows it to interact with a wide range of molecular targets and exhibit diverse biological activities.

Properties

IUPAC Name

2-amino-N-pyridin-2-ylethanesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2S.ClH/c8-4-6-13(11,12)10-7-3-1-2-5-9-7;/h1-3,5H,4,6,8H2,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDSVERFJVLXGJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NS(=O)(=O)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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